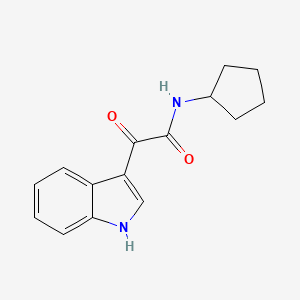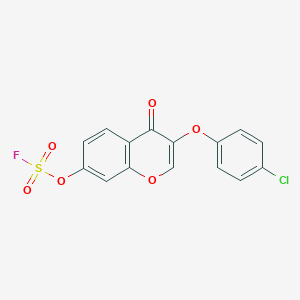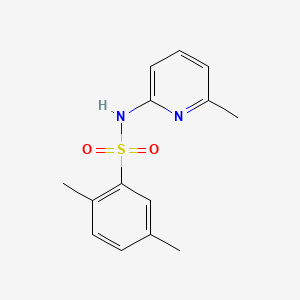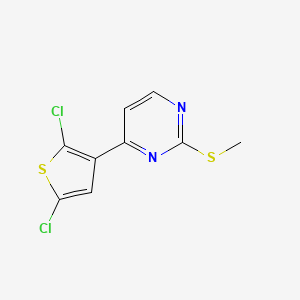
N-cyclopentyl-2-(1H-indol-3-yl)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-2-(1H-indol-3-yl)-2-oxoacetamide, also known as CPI-455, is a novel small molecule inhibitor that has been identified as a potential therapeutic agent for various diseases. CPI-455 belongs to the class of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, which are known to modulate the immune system by blocking the activity of IDO1, an enzyme that plays a crucial role in regulating immune responses.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
A study by Moldovan et al. (2017) focused on the synthesis of a series of indol-3-yl-oxoacetamides, demonstrating their potential as potent and selective ligands for the cannabinoid receptor type 2 (CB2) with significant biological activity. This research underscores the importance of fluorinated derivatives in enhancing ligand potency and selectivity (Moldovan, Deuther-Conrad, Horti, & Brust, 2017).
Chiral Lewis Acid Catalysis
Suga et al. (2013) described highly enantioselective 1,3-dipolar cycloaddition reactions catalyzed by chiral Lewis acids, leading to the synthesis of chiral indolizidine derivatives, including (+)-tashiromine. This work illustrates the synthetic utility of N-diazoacetyl lactams in constructing complex heterocyclic compounds with high enantioselectivity (Suga, Hashimoto, Yasumura, Takezawa, Itoh, & Kakehi, 2013).
Cyclin D1/CDK4 Inhibition
Research by Faul et al. (2004) introduced a new class of cyclin D1/CDK4 inhibitors, synthesized by oxidation of aryl indolylmaleimides. This study showcases methods for introducing functional groups into the indolocarbazole platform, providing insights into the structure-activity relationship (SAR) of these compounds (Faul, Engler, Sullivan, Grutsch, Clayton, Martinelli, Pawlak, Letourneau, Coffey, Pedersen, Kolis, Furness, Malhotra, Al-awar, & Ray, 2004).
Novel Synthesis Approaches
Kametani, Ohsawa, and Ihara (1981) developed a novel synthesis of indole derivatives through intramolecular nucleophilic aromatic substitution, demonstrating the versatility of N-(2-bromo-4,5-dimethoxyphenethyl)acetamide in generating diverse indole and 2-oxindole derivatives. This research provides valuable methods for the synthesis of complex heterocyclic structures (Kametani, Ohsawa, & Ihara, 1981).
Oxidative Cyclization Reactions
A study by Kajiyama et al. (2012) explored oxidative cyclization reactions of N-acetyltryptamine, yielding derivatives that could be applied in the synthesis of natural products. This method highlights the potential of hypervalent iodobenzene diacetate in facilitating oxidative cyclizations for the synthesis of pyrroloindole alkaloids (Kajiyama, Saitoh, Yamaguchi, & Nishiyama, 2012).
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-(1H-indol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c18-14(15(19)17-10-5-1-2-6-10)12-9-16-13-8-4-3-7-11(12)13/h3-4,7-10,16H,1-2,5-6H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMVZOXYFHJJNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901329979 |
Source


|
| Record name | N-cyclopentyl-2-(1H-indol-3-yl)-2-oxoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901329979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49732632 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-cyclopentyl-2-(1H-indol-3-yl)-2-oxoacetamide | |
CAS RN |
852367-38-5 |
Source


|
| Record name | N-cyclopentyl-2-(1H-indol-3-yl)-2-oxoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901329979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{6-[(4-Methoxyphenyl)methoxy]-5-(trifluoromethyl)pyridin-3-yl}boronic acid](/img/structure/B2941447.png)

![N-(4-nitrophenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2941450.png)
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2,6-difluorophenyl)methanone](/img/structure/B2941451.png)

![1-Methyl-4-[[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]pyrrolidin-2-one](/img/structure/B2941454.png)
![N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2941457.png)

![N-benzyl-N-ethyl-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2941460.png)

![6-Benzyl-8-cyano-2,6-diaza-spiro[3.4]octane-2-carboxylic acid tert-butyl ester](/img/structure/B2941464.png)

![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(3-(trifluoromethyl)phenoxy)acetamide](/img/structure/B2941466.png)
